molecular formula C18H21NO B13910165 N,N-Dibenzyl-3-methyl-oxetan-3-amine

N,N-Dibenzyl-3-methyl-oxetan-3-amine

Katalognummer: B13910165
Molekulargewicht: 267.4 g/mol
InChI-Schlüssel: YVNXDWOFKIXURV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Dibenzyl-3-methyl-oxetan-3-amine is a chemical compound characterized by the presence of an oxetane ring, which is a four-membered cyclic ether.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dibenzyl-3-methyl-oxetan-3-amine typically involves the formation of the oxetane ring followed by the introduction of the dibenzylamine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxetane ring. This can be achieved through intramolecular cyclization reactions, such as the cyclization of epoxides or halohydrins .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Dibenzyl-3-methyl-oxetan-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions include various substituted oxetane derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .

Wissenschaftliche Forschungsanwendungen

N,N-Dibenzyl-3-methyl-oxetan-3-amine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of N,N-Dibenzyl-3-methyl-oxetan-3-amine involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the modulation of enzymatic activity, inhibition of microbial growth, or induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N,N-Dibenzyl-3-methyl-oxetan-3-amine include:

Uniqueness

This compound is unique due to the presence of both the oxetane ring and the dibenzylamine moiety, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C18H21NO

Molekulargewicht

267.4 g/mol

IUPAC-Name

N,N-dibenzyl-3-methyloxetan-3-amine

InChI

InChI=1S/C18H21NO/c1-18(14-20-15-18)19(12-16-8-4-2-5-9-16)13-17-10-6-3-7-11-17/h2-11H,12-15H2,1H3

InChI-Schlüssel

YVNXDWOFKIXURV-UHFFFAOYSA-N

Kanonische SMILES

CC1(COC1)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.